CID 18670958

Description

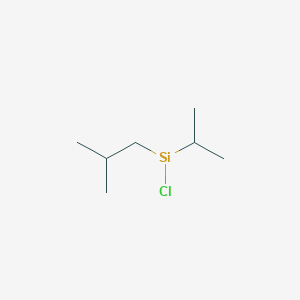

CID 18670958 is a chemical compound characterized by a unique structural framework, as illustrated in Figure 1A of , which depicts its molecular structure. Analytical data from gas chromatography-mass spectrometry (GC-MS) in Figure 1B reveals its chromatographic profile, while Figure 1D highlights its mass spectrum, confirming molecular fragmentation patterns. The compound was isolated via vacuum distillation of CIEO (a crude extract or oil), with Figure 1C showing the CID content across distillation fractions.

Properties

Molecular Formula |

C7H16ClSi |

|---|---|

Molecular Weight |

163.74 g/mol |

InChI |

InChI=1S/C7H16ClSi/c1-6(2)5-9(8)7(3)4/h6-7H,5H2,1-4H3 |

InChI Key |

LUWUZZGJLJOTRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C[Si](C(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(2-methylpropyl)(propan-2-yl)silane can be synthesized through the reaction of silicon tetrachloride with 2-methylpropylmagnesium bromide and propan-2-ylmagnesium bromide. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

SiCl4+2-MgBr(2-methylpropyl)+MgBr(propan-2-yl)→Chloro(2-methylpropyl)(propan-2-yl)silane+MgBr2

Industrial Production Methods

In an industrial setting, the production of Chloro(2-methylpropyl)(propan-2-yl)silane may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Chloro(2-methylpropyl)(propan-2-yl)silane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as alkoxides, amines, or thiols.

Reduction Reactions: The compound can be reduced to form silanes with different substituents.

Hydrosilylation Reactions: The silicon-hydrogen bond can be added across unsaturated carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium alkoxides, primary and secondary amines, and thiols. These reactions typically occur under mild conditions, often at room temperature.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are employed to facilitate the addition of silicon-hydrogen bonds to alkenes or alkynes.

Major Products Formed

Substitution Reactions: Products include alkoxysilanes, aminosilanes, and thiolsilanes.

Reduction Reactions: Products include various silanes with different alkyl or aryl groups.

Hydrosilylation Reactions: Products include organosilicon compounds with silicon-carbon bonds.

Scientific Research Applications

Chloro(2-methylpropyl)(propan-2-yl)silane has several applications in scientific research:

Organic Synthesis: It is used as a reagent for introducing silicon-containing groups into organic molecules, which can modify the physical and chemical properties of the resulting compounds.

Materials Science: The compound is used in the synthesis of silicon-based polymers and materials with unique properties, such as increased thermal stability and resistance to oxidation.

Biology and Medicine: Research is ongoing to explore the potential use of silicon-containing compounds in drug delivery systems and as imaging agents due to their biocompatibility and unique chemical properties.

Industry: It is used in the production of specialty chemicals, coatings, and adhesives that require specific silicon-based functionalities.

Mechanism of Action

The mechanism of action of Chloro(2-methylpropyl)(propan-2-yl)silane in chemical reactions involves the reactivity of the silicon-chlorine bond. The chlorine atom can be readily displaced by nucleophiles, allowing for the formation of new silicon-containing compounds. The silicon atom can also participate in hydrosilylation reactions, where it adds across unsaturated carbon-carbon bonds, facilitated by transition metal catalysts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Oscillatoxin Derivatives ():

CID 18670958 shares structural motifs with oscillatoxin derivatives, such as:

- Oscillatoxin D (CID: 101283546) : Contains a polyketide backbone with cyclic ether groups.

- 30-Methyl-oscillatoxin D (CID: 185389) : Features a methyl substitution, enhancing hydrophobicity compared to this compound.

| Parameter | This compound | Oscillatoxin D (CID: 101283546) | 30-Methyl-oscillatoxin D (CID: 185389) |

|---|---|---|---|

| Molecular Formula | Not Provided | C₃₄H₅₄O₈ | C₃₅H₅₆O₈ |

| Key Functional Groups | Ether, ester | Cyclic ether, lactone | Methylated cyclic ether |

| Bioactivity | Unknown | Cytotoxic, antifungal | Enhanced membrane permeability |

Structural Insight : this compound lacks the extended polyketide chain seen in oscillatoxins but shares ether/ester functionalities, suggesting possible bioactivity in membrane interactions .

Functional Analogs

Nrf2 Inhibitors (): CID 46907796 (AC5000.4136) and its analogs (ChEMBL 1724922, ChEMBL 1711746) are Nrf2 pathway inhibitors.

| Parameter | This compound | CID 46907796 (AC5000.4136) | ChEMBL 1724922 |

|---|---|---|---|

| Molecular Weight | ~250–350 Da* | 413.9 Da | 389.8 Da |

| Target | Unknown | Nrf2 inhibition (IC₅₀: 4.9 µM) | Nrf2 inhibition |

| Synthetic Accessibility | High (GC-MS) | Moderate | High |

Functional Insight : this compound’s GC-MS purity and distillation yield suggest scalable synthesis, contrasting with the specialized routes required for Nrf2 inhibitors .

Pharmacokinetic Profiles

Tubocuraine Analogs (): Tubocuraine (CID 6000) and its structural analogs (e.g., CID 6167, colchicine) share quaternary ammonium groups, which are absent in this compound.

| Parameter | This compound | Tubocuraine (CID 6000) | Colchicine (CID 6167) |

|---|---|---|---|

| Hydrogen Bond Donors | 2–3* | 0 | 3 |

| LogP | ~1.5–2.5* | -0.2 | 1.3 |

| Placental Transfer | Not Studied | Non-crossing (NC) | Crossing (C) |

Pharmacokinetic Insight : this compound’s moderate hydrophobicity (inferred from GC-MS retention) may favor tissue penetration but requires validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.